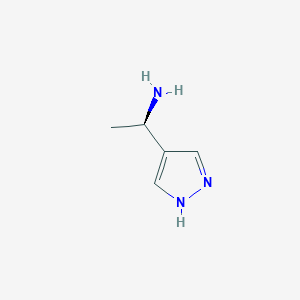

(R)-1-(1H-pyrazol-4-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

(1R)-1-(1H-pyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 |

InChI Key |

RPDQDVLOUJVEEX-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=CNN=C1)N |

Canonical SMILES |

CC(C1=CNN=C1)N |

Origin of Product |

United States |

Preparation Methods

Direct Pyrazole Formation from Amines and 1,3-Dicarbonyl Compounds

One of the most direct approaches to synthesize N-substituted pyrazoles, including derivatives similar to (R)-1-(1H-pyrazol-4-yl)ethan-1-amine, involves the condensation of primary amines with 1,3-diketones or β-ketoesters under controlled conditions. This method allows the formation of the pyrazole ring with the amine substituent attached to the nitrogen atom.

-

- Primary amine (e.g., (R)-1-aminoethane) is reacted with a 1,3-diketone such as 2,4-pentanedione.

- Reagents such as O-(4-nitrobenzoyl)hydroxylamine are used to facilitate ring closure.

- Reaction conditions typically involve heating at 85 °C in solvents like dimethylformamide (DMF).

- Workup includes extraction, washing, drying, and purification by column chromatography.

-

- Yields around 38-55% have been reported for related N-substituted pyrazoles.

- Reaction temperature, reagent equivalents, and solvent choice critically influence yield.

- Minor additives such as water or acetic acid have limited effect.

- The presence of bases like diisopropylethylamine can reduce yield.

| Parameter | Typical Condition | Effect on Yield |

|---|---|---|

| Temperature | 85 °C | Optimal for ring closure |

| Solvent | DMF | Good solubility and reaction medium |

| Reagent Equivalents | 1.1 equiv diketone, 1.5 equiv hydroxylamine | Stoichiometric balance important |

| Additives | Water, Acetic acid (minor) | Minimal effect |

| Base presence | DIPEA | Decreases yield |

Table 1: Reaction conditions for N-substituted pyrazole synthesis and their effects on yield.

Sonication-Assisted Cyclization Method

An alternative and modern approach involves the use of sonication (ultrasound irradiation) to accelerate the cyclization of hydrazine hydrate with nitrile or ester precursors to form pyrazole derivatives.

-

- Conversion of carboxylic acid to methyl ester via reflux with methanol and sulfuric acid.

- Formation of 3-oxonitrile intermediate by reaction of methyl ester with sodium hydride and acetonitrile.

- Cyclization of 3-oxonitrile with hydrazine hydrate under ultrasound irradiation (sonication) in acetic acid to yield substituted pyrazoles.

-

- Shorter reaction times (1-2 hours under sonication).

- Improved yields (55-67%) compared to traditional heating methods.

- Metal-free and environmentally friendly conditions.

- Effective for a variety of substituents including heteroaromatics.

-

- Products confirmed by ^1H NMR, ^13C NMR, and IR spectroscopy.

- Purification by column chromatography.

| Step | Conditions | Yield Range (%) |

|---|---|---|

| Esterification | Methanol, conc. H2SO4, reflux 16h | 68-81 |

| Oxonitrile Formation | NaH, acetonitrile, toluene reflux 17h | 80-93 |

| Cyclization (Sonication) | Hydrazine hydrate, acetic acid, ultrasound 1-2h | 55-67 |

Table 2: Sonication-assisted synthesis steps and yields for pyrazole derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct condensation with diketones | (R)-1-aminoethane, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | 85 °C, DMF, 1.5 h | 38-55 | Requires careful stoichiometry control |

| Sonication-assisted cyclization | Methyl ester of acid, NaH, acetonitrile, hydrazine hydrate | Reflux and ultrasound, 1-17 h total | 55-67 | Faster, metal-free, environmentally friendly |

| Asymmetric synthesis (limited data) | Chiral amines, chiral catalysts/auxiliaries | Variable, under development | N/A | Needs further development |

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazole ketones, alcohols, amines, and various substituted pyrazole derivatives.

Scientific Research Applications

(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazole-containing amines are widely explored due to their versatility in drug discovery. Below is a comparative analysis of (R)-1-(1H-pyrazol-4-yl)ethan-1-amine and structurally related compounds:

Table 1: Structural Comparison of Pyrazol-4-yl Ethanamine Derivatives

| Compound Name | Substituents on Pyrazole | Stereochemistry | Key Applications | Reference |

|---|---|---|---|---|

| (R)-1-(1H-Pyrazol-4-yl)ethan-1-amine | None (H at position 1) | R-configuration | Kinase inhibitor intermediates | |

| 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine | 1-Isopropyl | Not specified | Research chemical | |

| (1-Ethyl-1H-pyrazol-4-yl)methylamine | 1-Ethyl, methylaminomethyl | Not specified | Synthetic intermediate | |

| Avapritinib (S-enantiomer) | 1-Methyl, pyrrolo[2,1-f][1,2,4]triazine | S-configuration | Approved anticancer drug (kinase inhibitor) |

Key Observations :

- Stereochemical Influence : The R-configuration in the target compound contrasts with the S-enantiomer in Avapritinib, underscoring the importance of chirality in drug efficacy .

Patent and Commercial Relevance

Pyrazol-4-yl amines are frequently patented for pharmaceutical applications:

- Avapritinib : Protected under US patents for its use in treating gastrointestinal stromal tumors .

- Selumetinib Sulfate : Patented for its crystalline form to enhance solubility (US9156795B2) .

- The hydrochloride salt of the target compound (CAS: 1423034-85-8) is commercially available, indicating industrial demand .

Biological Activity

(R)-1-(1H-pyrazol-4-yl)ethan-1-amine is a chiral compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(R)-1-(1H-pyrazol-4-yl)ethan-1-amine features a five-membered heterocyclic ring with two nitrogen atoms, contributing to its unique chemical reactivity. The compound's molecular formula is , with a molecular weight of approximately 136.14 g/mol. Its structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that (R)-1-(1H-pyrazol-4-yl)ethan-1-amine exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains:

Antimicrobial Properties

Studies have shown that this compound possesses significant antibacterial and antifungal activities. In vitro tests revealed its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.020 mg/mL |

The above table summarizes the MIC values against selected microorganisms, indicating that (R)-1-(1H-pyrazol-4-yl)ethan-1-amine could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been observed to inhibit specific enzymes involved in inflammatory processes. This action suggests potential therapeutic applications in treating inflammatory diseases. Further research is required to elucidate the precise mechanisms of action and the pathways involved.

Synthesis Methods

The synthesis of (R)-1-(1H-pyrazol-4-yl)ethan-1-amine typically involves:

- Preparation of Pyrazole Derivatives : Reaction of hydrazine with appropriate carbonyl compounds.

- Amine Formation : Subsequent reduction steps to yield the final amine product.

These methods can be optimized using various catalysts and solvents to enhance yield and purity.

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized pyrazole derivatives, including (R)-1-(1H-pyrazol-4-yl)ethan-1-amine, demonstrated significant antimicrobial activity against a range of pathogens. The results indicated that modifications to the pyrazole ring could enhance bioactivity, suggesting structure-activity relationships that merit further investigation .

Case Study 2: In Vivo Studies

In vivo assessments have highlighted the compound's potential in reducing inflammation in animal models. These studies showed a marked decrease in inflammatory markers following administration of (R)-1-(1H-pyrazol-4-yl)ethan-1-amine, supporting its therapeutic application in inflammatory conditions .

Q & A

Basic: What are the standard synthetic routes for (R)-1-(1H-pyrazol-4-yl)ethan-1-amine, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves alkylation or reductive amination of pyrazole derivatives. For example:

- Step 1: React 1H-pyrazole-4-carbaldehyde with ethylamine under reductive conditions (e.g., NaBH₃CN in methanol) to form the secondary amine intermediate.

- Step 2: Chiral resolution via chiral chromatography (e.g., using a CHIRALPAK® column) to isolate the (R)-enantiomer .

- Characterization:

Table 1: Common Reaction Conditions

| Reagent/Condition | Example | Reference |

|---|---|---|

| Catalyst | CuI/Cs₂CO₃ (for coupling) | |

| Solvent | DMF or THF | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) |

Advanced: How can researchers resolve contradictions between experimental and computational stereochemical data for the (R)-enantiomer?

Methodological Answer:

Contradictions may arise due to:

- Crystallographic vs. NMR data: Use single-crystal X-ray diffraction (SHELXL ) to confirm absolute configuration. Compare with DFT-calculated NMR shifts (e.g., Gaussian 16) to validate stereochemistry.

- Chiral purity: Employ chiral HPLC (e.g., Chiralcel OD-H column) with a mobile phase of hexane/isopropanol (80:20) to assess enantiomeric excess (EE) .

Basic: What spectroscopic techniques are critical for characterizing (R)-1-(1H-pyrazol-4-yl)ethan-1-amine?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals near δ 7.5–8.0 ppm (pyrazole ring) .

- IR Spectroscopy: Look for N-H stretches at ~3350 cm⁻¹ and pyrazole ring vibrations at ~1550 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to confirm molecular formula (C₆H₁₀N₃).

Advanced: How can reaction regioselectivity be optimized in the synthesis of derivatives?

Methodological Answer:

Regioselectivity in pyrazole functionalization depends on:

- Substituent effects: Electron-withdrawing groups at pyrazole C-3 position direct electrophiles to C-5 .

- Catalytic systems: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C-4 .

- Temperature control: Lower temperatures (0–25°C) minimize side reactions during alkylation .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage: 4°C under inert atmosphere (Ar/N₂) to prevent oxidation of the amine group .

- Stability assays: Monitor degradation via HPLC every 3 months; >95% purity maintained for 12 months under optimal conditions.

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking studies: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Pyrazole’s N-atoms form hydrogen bonds with catalytic residues .

- MD Simulations: GROMACS for stability assessment of ligand-receptor complexes over 100 ns trajectories .

Table 2: Key Computational Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Force Field | CHARMM36 | Protein-ligand dynamics |

| Solvation Model | TIP3P | Explicit water simulation |

Basic: How is the compound’s purity validated for biological assays?

Methodological Answer:

- HPLC: Use a C18 column (ACN/water gradient) to detect impurities (<0.5%).

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C 56.7%, H 7.2%, N 33.1%) .

Advanced: What strategies mitigate racemization during derivatization?

Methodological Answer:

- Low-temperature reactions: Conduct acylations at –20°C to prevent amine inversion.

- Chiral auxiliaries: Use (R)-BINOL-based catalysts to retain enantiopurity during coupling .

Basic: What in vitro assays are suitable for assessing antimicrobial activity?

Methodological Answer:

- MIC assays: Test against S. aureus (ATCC 29213) in Mueller-Hinton broth (24 h incubation). Pyrazole derivatives show MIC₅₀ values ~8–16 µg/mL .

- Cytotoxicity: MTT assay on HEK293 cells to confirm selectivity (IC₅₀ > 50 µM) .

Advanced: How can structural analogs improve target binding affinity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.